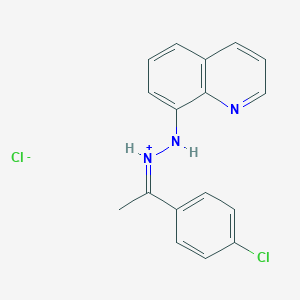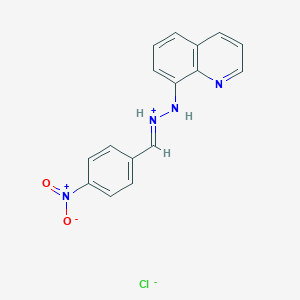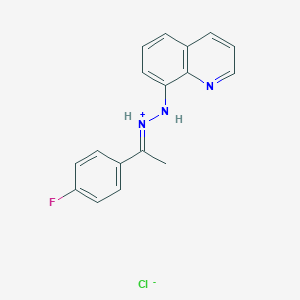![molecular formula C11H8N2O4 B7787860 [(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea](/img/structure/B7787860.png)
[(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Curcumin . Curcumin is a natural polyphenolic compound derived from the rhizome of the plant Curcuma longa, commonly known as turmeric. It is responsible for the yellow color of turmeric and has been used for centuries in traditional medicine, particularly in India and China, for its anti-inflammatory, antioxidant, and antimicrobial properties.
准备方法
Synthetic Routes and Reaction Conditions
Curcumin can be synthesized through various methods, including:
Extraction from Turmeric: The most common method involves extracting curcumin from turmeric using solvents such as ethanol or acetone. The turmeric powder is mixed with the solvent, and the mixture is then filtered and evaporated to obtain curcumin.
Chemical Synthesis: Curcumin can also be synthesized chemically by the condensation of vanillin and acetylacetone in the presence of a base such as sodium hydroxide. The reaction is typically carried out at elevated temperatures to facilitate the formation of curcumin.
Industrial Production Methods
In industrial settings, curcumin is primarily produced through the extraction method due to its cost-effectiveness and the availability of turmeric as a raw material. The process involves large-scale solvent extraction, followed by purification steps such as crystallization or chromatography to obtain high-purity curcumin.
化学反应分析
Types of Reactions
Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form curcumin oxide and other degradation products. This reaction is typically facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Curcumin can be reduced to form dihydrocurcumin and tetrahydrocurcumin using reducing agents like sodium borohydride.
Substitution: Curcumin can undergo substitution reactions, particularly at the methoxy and hydroxyl groups, to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Curcumin oxide, vanillin.
Reduction: Dihydrocurcumin, tetrahydrocurcumin.
Substitution: Various curcumin derivatives with altered functional groups.
科学研究应用
Curcumin has a wide range of scientific research applications, including:
Chemistry: Curcumin is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: Curcumin is studied for its effects on cellular processes, including apoptosis, cell cycle regulation, and signal transduction pathways.
Medicine: Curcumin is investigated for its potential therapeutic effects in treating diseases such as cancer, Alzheimer’s disease, and cardiovascular diseases. It is known for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Curcumin is used as a natural colorant in the food and cosmetic industries. It is also explored for its potential use in developing new materials with antimicrobial properties.
作用机制
Curcumin exerts its effects through various molecular targets and pathways, including:
Anti-inflammatory Action: Curcumin inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. By inhibiting NF-κB, curcumin reduces inflammation.
Antioxidant Action: Curcumin scavenges free radicals and increases the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby protecting cells from oxidative damage.
Anticancer Action: Curcumin induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits the proliferation of cancer cells by blocking cell cycle progression at various stages.
相似化合物的比较
Curcumin can be compared with other similar compounds, such as:
Demethoxycurcumin: A naturally occurring analog of curcumin with one less methoxy group. It has similar but slightly less potent biological activities compared to curcumin.
Bisdemethoxycurcumin: Another analog with two fewer methoxy groups. It also exhibits similar biological activities but with reduced potency.
Tetrahydrocurcumin: A hydrogenated derivative of curcumin that is more stable and has enhanced bioavailability. It retains the biological activities of curcumin and is often used in research for its improved pharmacokinetic properties.
Curcumin’s uniqueness lies in its broad spectrum of biological activities and its potential therapeutic applications, making it a compound of significant interest in various fields of research.
属性
IUPAC Name |
[(Z)-(2,4-dioxochromen-3-ylidene)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c12-11(16)13-5-7-9(14)6-3-1-2-4-8(6)17-10(7)15/h1-5H,(H3,12,13,16)/b7-5- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGSKPKQSNQWNW-ALCCZGGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC(=O)N)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)/C(=C/NC(=O)N)/C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4Z)-4-[(4-methoxyphenyl)hydrazinylidene]isochromene-1,3-dione](/img/structure/B7787777.png)
![(4Z)-4-[(4-nitroanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787782.png)
![(4Z)-4-[(5-chloro-2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787785.png)
![(4Z)-4-[(2-hydroxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B7787789.png)



![methyl 3-methyl-2-[(2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enamido]butanoate](/img/structure/B7787832.png)
![N-[(2-chlorophenyl)methyl]-3-nitropyridin-2-amine](/img/structure/B7787837.png)
![(NZ,E)-N-[[(4-chlorophenyl)methoxyamino]methylidene]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B7787840.png)

![N-[(1E)-1-{N'-[(1Z)-(dimethylamino)methylidene]hydrazinecarbonyl}-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide](/img/structure/B7787844.png)
![(3Z)-3-[[4-(trifluoromethyl)anilino]methylidene]chromene-2,4-dione](/img/structure/B7787862.png)
![[(4-carboxyphenyl)methoxy]azanium chloride](/img/structure/B7787865.png)
